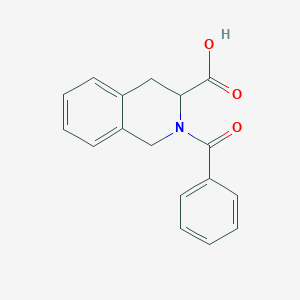

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-16(12-6-2-1-3-7-12)18-11-14-9-5-4-8-13(14)10-15(18)17(20)21/h1-9,15H,10-11H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBPKILWLZTVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a derivative of the conformationally constrained amino acid analog, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). The Tic scaffold is a cornerstone in medicinal chemistry, recognized as a rigid analog of phenylalanine and proline, and is integral to the design of numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound. While specific biological data for this particular derivative is limited in publicly accessible literature, this document extrapolates its potential activities and experimental considerations based on the well-documented pharmacology of the parent Tic scaffold and related N-acyl derivatives.

Chemical and Physical Properties

This compound, also known as N-benzoyl-Tic, possesses a unique structural architecture that combines the rigid tetrahydroisoquinoline core with a benzoyl group at the nitrogen atom. This modification significantly influences its physicochemical properties compared to the parent Tic molecule.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅NO₃ | PubChem[1] |

| Molecular Weight | 281.30 g/mol | PubChem[1] |

| IUPAC Name | 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | PubChem[1] |

| CAS Number | 93316-40-6 | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | 152-153 °C | Echemi[2] |

| Boiling Point | 520.0±50.0 °C (Predicted) | Echemi[2] |

| Density | 1.298±0.06 g/cm³ (Predicted) | Echemi[2] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the N-acylation of the parent 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). The general synthetic approach is outlined below.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Materials:

-

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)

-

Benzoyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

-

-

Procedure:

-

Dissolve 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in anhydrous DCM.

-

Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Biological Activity and Potential Applications

Inferred Mechanism of Action and Signaling Pathways

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been shown to interact with a variety of biological targets. The introduction of the N-benzoyl group can modulate the parent molecule's affinity and selectivity for these targets.

References

An In-depth Technical Guide to the Synthesis of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through a two-step process commencing with the formation of the core heterocyclic structure, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, via the Pictet-Spengler reaction, followed by N-benzoylation to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is a well-documented process that leverages fundamental organic reactions. The overall synthetic scheme can be visualized as a two-stage process:

-

Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the acid-catalyzed Pictet-Spengler reaction between L-phenylalanine and formaldehyde. This reaction forms the foundational 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid structure.

-

N-Benzoylation: The secondary amine within the tetrahydroisoquinoline ring is then acylated using benzoyl chloride in the presence of a base to yield the final product, this compound.

This strategy is efficient and allows for the generation of the target molecule from readily available starting materials.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

This procedure is adapted from the well-established Pictet-Spengler reaction conditions.[1]

Materials:

-

L-Phenylalanine

-

47% Hydrobromic acid

-

37% Formalin aqueous solution

-

Ice

Procedure:

-

Suspend 10 g of L-phenylalanine in 108 ml of 47% hydrobromic acid in a suitable reaction vessel.

-

To this suspension, add 23 ml of a 37% aqueous formalin solution dropwise.

-

Stir the reaction mixture at 65°C for 7 hours.

-

After the reaction is complete, cool the mixture in an ice bath for 3 hours to induce crystallization.

-

Collect the precipitate by filtration.

-

Dry the collected solid at 55°C under reduced pressure to obtain 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide.

Step 2: Synthesis of this compound

This step involves the acylation of the tetrahydroisoquinoline intermediate.

Materials:

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide

-

Benzoyl chloride

-

A suitable base (e.g., triethylamine or aqueous sodium hydroxide)

-

An appropriate solvent (e.g., dichloromethane or a biphasic system with water)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure (Schotten-Baumann conditions):

-

Dissolve the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide in an aqueous solution of a base, such as 10% sodium hydroxide, to neutralize the hydrobromide salt and deprotonate the carboxylic acid.

-

Cool the solution in an ice bath.

-

Add benzoyl chloride dropwise to the stirred solution.

-

Continue stirring vigorously at room temperature for 2-3 hours.

-

After the reaction, acidify the mixture with hydrochloric acid to precipitate the product.

-

Collect the crude product by filtration.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for each synthetic step.

Table 1: Pictet-Spengler Reaction for 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

| Parameter | Value | Reference |

| Starting Material | L-Phenylalanine | [1] |

| Reagents | 47% HBr, 37% Formalin | [1] |

| Reaction Temperature | 65°C | [1] |

| Reaction Time | 7 hours | [1] |

| Product Yield | 86.4% | [1] |

| Optical Purity | 97% ee | [1] |

Table 2: N-Benzoylation of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

| Parameter | Value |

| Starting Material | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |

| Reagents | Benzoyl chloride, Base (e.g., NaOH) |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 2-3 hours |

| Product Yield | Moderate to good |

Note: Specific yield for the N-benzoylation step can vary depending on the exact conditions and scale of the reaction. Literature suggests that N-acylation of tetrahydroisoquinolines generally proceeds with good yields.

Logical Relationships in the Synthesis

The synthesis follows a logical progression where the core heterocyclic system is first constructed and then functionalized.

Caption: Logical flow of the two-step synthesis.

This in-depth guide provides the essential technical details for the synthesis of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

A Technical Guide to the Physicochemical Properties of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a molecule of interest in drug discovery and development, particularly as a protein degrader building block.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical Identity and Structure

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline, featuring a benzoyl group attached to the nitrogen atom and a carboxylic acid group at the 3-position. Its chemical structure is presented below:

Chemical Structure:

Caption: 2D structure of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

| IUPAC Name | 2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | PubChem[2] |

| CAS Number | 93316-40-6 | Vertex AI Search[1], PubChem[2] |

| Molecular Formula | C17H15NO3 | Vertex AI Search[1], PubChem[2] |

| Molecular Weight | 281.30 g/mol | Vertex AI Search[1], PubChem[2] |

| Melting Point | 152-153 °C | Echemi[3] |

| Boiling Point (Predicted) | 520.0 ± 50.0 °C | Echemi[3] |

| Density (Predicted) | 1.298 ± 0.06 g/cm³ | Echemi[3] |

| XLogP3 | 2.5 | PubChem[2], Echemi[3] |

| Polar Surface Area (PSA) | 57.6 Ų | PubChem[2], Echemi[3] |

| pKa (Predicted) | 4-5 (for the carboxylic acid group) | General Chemical Knowledge[4] |

| Vapor Pressure (Predicted) | 1.22E-11 mmHg at 25°C | Echemi[3] |

Experimental Protocols

The accurate determination of physicochemical properties is crucial for drug development. Standard experimental protocols for key parameters are outlined below.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.

Determination of Solubility

The equilibrium solubility is measured by adding an excess amount of the compound to a known volume of a specific solvent (e.g., water, buffer at a specific pH). The resulting suspension is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.[5]

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

-

The mixture is then centrifuged to separate the two phases.

-

The concentration of the compound in each phase is determined analytically.

-

LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of the Acid Dissociation Constant (pKa)

The pKa, which indicates the strength of an acid, can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized.

Visualization of Key Concepts

Influence of Physicochemical Properties on Drug Development

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following diagram illustrates the logical relationship between these properties and the drug development process.

Caption: Relationship between physicochemical properties and ADME/Target Binding.

Experimental Workflow for LogP Determination (Shake-Flask Method)

The following diagram outlines the typical workflow for determining the octanol-water partition coefficient using the shake-flask method.

Caption: Workflow for experimental LogP determination.

Discussion of Properties and Relevance

-

Lipophilicity (XLogP3 = 2.5): An XLogP3 value of 2.5 suggests that 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a moderate degree of lipophilicity. This is a favorable range for drug candidates, as it often correlates with good membrane permeability and absorption, without being so high as to cause poor solubility or rapid metabolism.[6]

-

Solubility: The presence of a carboxylic acid group suggests that the solubility of this compound will be pH-dependent. At physiological pH (around 7.4), the carboxylic acid will be deprotonated, increasing its aqueous solubility. This is an important consideration for formulation and bioavailability.

-

pKa (Predicted 4-5): The predicted pKa of the carboxylic acid group is in the typical range for such a functionality.[4] This indicates that at physiological pH, the molecule will exist predominantly in its ionized (carboxylate) form, which will influence its interactions with biological targets and its transport across membranes.

-

Polar Surface Area (PSA = 57.6 Ų): The PSA is a key descriptor for predicting drug transport properties. A value of 57.6 Ų is generally associated with good cell permeability and oral bioavailability.

-

Molecular Weight (281.30 g/mol ): With a molecular weight well under 500 Da, this compound adheres to Lipinski's Rule of Five, which is a guideline for drug-likeness and the likelihood of oral bioavailability.[6]

Safety and Handling

According to the GHS classification, 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is considered toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid possesses a set of physicochemical properties that make it an interesting building block for drug discovery. Its moderate lipophilicity, favorable molecular weight and polar surface area, and the presence of an ionizable carboxylic acid group provide a solid foundation for the development of novel therapeutics. Further experimental characterization of its solubility and permeability will be essential for its progression in drug development pipelines.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C17H15NO3 | CID 570005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives: Synthesis, Screening, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, a class of compounds with significant potential in drug discovery. The core structure, a substituted N-benzoyl tetrahydroisoquinoline-3-carboxylic acid, has been identified as a privileged scaffold, demonstrating a wide range of biological activities. This document details the synthetic methodologies for preparing these derivatives, comprehensive protocols for their screening against key biological targets, and a summary of their reported quantitative biological data. Furthermore, it elucidates the signaling pathways associated with their therapeutic potential.

Synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives

The synthesis of the 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold is a multi-step process that begins with the construction of the core 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH) ring system, followed by N-acylation with a substituted benzoyl chloride.

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Core

A common and effective method for the synthesis of the THIQ-3-COOH core is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[1][2][3][4]

Experimental Protocol: Pictet-Spengler Reaction

-

Reaction Setup: A solution of a β-phenylethylamine derivative (1 equivalent) and an aldehyde (e.g., formaldehyde or a protected glyoxylic acid, 1.1 equivalents) is prepared in a suitable solvent, such as a mixture of water and a protic acid (e.g., hydrochloric acid or sulfuric acid).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 4-24 hours) to facilitate the condensation and subsequent cyclization.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the pH is adjusted to neutral or slightly basic to precipitate the product. The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography to yield the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

N-Benzoylation of the Tetrahydroisoquinoline Core

The final step in the synthesis is the N-acylation of the THIQ-3-COOH core with a desired substituted benzoyl chloride.

Experimental Protocol: N-Benzoylation

-

Reaction Setup: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water, in the presence of a base (e.g., triethylamine or sodium carbonate, 2-3 equivalents).

-

Acylation: The appropriate substituted benzoyl chloride (1.1 equivalents) is added dropwise to the cooled (0 °C) solution.

-

Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-12 hours.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to afford the final 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative.

Figure 1: General synthetic workflow for 2-benzoyl-THIQ-3-COOH derivatives.

Biological Screening of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives

These derivatives have been investigated for a variety of biological activities, with a particular focus on their roles as enzyme inhibitors and receptor modulators. Key screening targets include Protein Tyrosine Phosphatase 1B (PTP1B) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), as well as their potential as antimicrobial agents.

PTP1B Inhibitory Activity

PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity.[1][2][5][6][7]

Experimental Protocol: PTP1B Inhibition Assay

-

Reagents and Buffer: The assay is typically performed in a buffer containing Tris-HCl, dithiothreitol (DTT), and EDTA. Recombinant human PTP1B and the substrate p-nitrophenyl phosphate (pNPP) are used.

-

Assay Procedure: a. Test compounds are dissolved in DMSO and diluted to various concentrations. b. In a 96-well plate, the test compound, PTP1B enzyme, and buffer are pre-incubated. c. The reaction is initiated by the addition of pNPP. d. The plate is incubated at 37°C for a defined period (e.g., 30 minutes). e. The reaction is stopped, and the absorbance is measured at 405 nm to quantify the amount of p-nitrophenol produced.

-

Data Analysis: The percent inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

PPARγ Agonist Activity

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity.[3][4][8]

Experimental Protocol: PPARγ Transactivation Assay

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or Cos-7) is cultured and then co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene.[9][10] A constitutively expressed control reporter (e.g., Renilla luciferase) is also co-transfected to normalize for transfection efficiency.[11]

-

Compound Treatment: After transfection, the cells are treated with various concentrations of the test compounds or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Luciferase Assay: Following an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. EC50 values are determined by plotting the fold activation against the logarithm of the compound concentration.

Antimicrobial Activity

The antimicrobial potential of these derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized protocol for this purpose.[2][9][12][13]

Experimental Protocol: Broth Microdilution Assay (CLSI Guidelines)

-

Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[8]

-

Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

References

- 1. researchgate.net [researchgate.net]

- 2. Harnessing insulin- and leptin-induced oxidation of PTP1B for therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisome Proliferator-activated Receptor γ (PPARγ) and Its Target Genes Are Downstream Effectors of FoxO1 Protein in Islet β-Cells: MECHANISM OF β-CELL COMPENSATION AND FAILURE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protein Tyrosine Phosphatase 1B, a major regulator of leptin-mediated control of cardiovascular function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]

- 9. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]

- 10. tripod.nih.gov [tripod.nih.gov]

- 11. Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PPAR Gamma: From Definition to Molecular Targets and Therapy of Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Biological Profile of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: An Analog-Based Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific data on the preliminary biological activity of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This document provides an in-depth technical guide based on the biological activities of structurally similar N-acyl and other derivatives of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core. The findings presented herein for these analogs may offer insights into the potential pharmacological profile of the title compound.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The constrained phenylalanine analog, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a key building block in the design of peptidomimetics and other therapeutic agents.[1][3] This guide synthesizes the reported biological activities of N-acyl and other derivatives of the Tic core, presenting quantitative data, experimental methodologies, and mechanistic diagrams to facilitate further research and drug discovery efforts.

Quantitative Biological Activity of Structural Analogs

The biological activities of various N-substituted and otherwise modified 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives are summarized below. These compounds have been investigated for their potential as anticancer and antidiabetic agents.

| Compound ID | Target(s) | Assay Type | Activity Metric | Value | Reference |

| 11t | Bcl-2 / Mcl-1 | Fluorescence Polarization | Ki | 5.2 µM (lead compound 1 vs Bcl-2) | [4] |

| KY-021 | PPARγ | Transactivation Assay | EC50 | 11.8 nM | [5] |

| 13jE | PPARγ / PTP-1B | Transactivation / Inhibition Assay | EC50 / IC50 | 85 nM / 1.0 µM | [6] |

| 14c | PPARα / PPARγ / PTP-1B | Transactivation / Inhibition Assay | EC50 / IC50 | 0.20 µM / 0.14 µM / 1.85 µM | [7] |

| EDL-360 (12) | Antiglioma (LN18 cells) | MTT Assay | IC50 | 5.42 ± 0.06 μM | [8] |

Experimental Protocols for Key Assays

Detailed experimental procedures for the assays listed above are crucial for the replication and extension of these findings. Below are summaries of the methodologies employed.

Fluorescence Polarization Assay for Bcl-2/Mcl-1 Binding:

This assay is designed to measure the binding affinity of compounds to anti-apoptotic Bcl-2 family proteins.

-

Principle: The assay is based on the principle that a small fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein (e.g., Bcl-2), the tumbling rate of the probe decreases, leading to an increase in fluorescence polarization. A test compound that competes with the probe for binding to the protein will cause a decrease in polarization.

-

General Protocol:

-

A fluorescently labeled BH3 peptide probe is incubated with the target protein (Bcl-2 or Mcl-1) in an appropriate buffer.

-

Serial dilutions of the test compound are added to the protein-probe mixture.

-

The reaction is allowed to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The data is analyzed to determine the concentration of the test compound that causes 50% inhibition of the probe binding (IC50), which can be converted to a binding affinity constant (Ki).[4]

-

PPARγ Transactivation Assay:

This is a cell-based assay to identify agonists of the Peroxisome Proliferator-Activated Receptor γ (PPARγ).

-

Principle: The assay typically utilizes a reporter gene system in a suitable host cell line. The cells are engineered to express the PPARγ protein and a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter. Activation of PPARγ by a ligand (agonist) leads to the expression of the reporter gene, which can be quantified.

-

General Protocol:

-

Host cells (e.g., HEK293) are co-transfected with expression vectors for PPARγ and a reporter plasmid containing a PPARγ response element driving a luciferase gene.

-

The transfected cells are treated with various concentrations of the test compound.

-

After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.[5][6][7]

-

PTP-1B Inhibition Assay:

This is a biochemical assay to identify inhibitors of Protein-Tyrosine Phosphatase 1B (PTP-1B).

-

Principle: The assay measures the enzymatic activity of PTP-1B, which dephosphorylates a substrate. The effect of a test compound on this activity is quantified. A common method uses a chromogenic or fluorogenic substrate.

-

General Protocol:

-

Recombinant human PTP-1B enzyme is incubated with the test compound at various concentrations in a reaction buffer.

-

A phosphate-containing substrate (e.g., p-nitrophenyl phosphate) is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The amount of product formed (e.g., p-nitrophenol) is measured spectrophotometrically.

-

The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated.[6][7]

-

MTT Assay for Antiglioma Activity:

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.

-

General Protocol:

-

Glioma cell lines (e.g., LN18) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

The MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.[8]

-

Visualizing Mechanisms and Workflows

The following diagrams illustrate the potential mechanism of action for Bcl-2/Mcl-1 inhibitors and a general workflow for screening potential anticancer agents.

References

- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro evaluation of novel 1,2,3,4-tetrahydroisoquinoline derivatives as potent antiglioma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Potential Mechanism of Action of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data exists for 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. The following guide synthesizes information from published research on structurally related compounds to propose and detail potential mechanisms of action.

Executive Summary

This compound is a derivative of the conformationally constrained amino acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). While the specific mechanism of action for this N-benzoyl derivative has not been explicitly elucidated in publicly available literature, the Tic scaffold is a well-established pharmacophore present in a variety of biologically active compounds. This technical guide explores several potential mechanisms of action based on the activities of structurally similar molecules. These include roles as a Peroxisome Proliferator-Activated Receptor (PPAR) α/γ dual agonist and Protein Tyrosine Phosphatase 1B (PTP-1B) inhibitor, an Angiotensin-Converting Enzyme (ACE) inhibitor, and a Bcl-2/Mcl-1 inhibitor. Furthermore, its classification as a "Protein Degrader Building Block" by commercial suppliers suggests a potential application in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of these potential mechanisms, including relevant quantitative data from analogous compounds, detailed experimental protocols for assessing these activities, and visualizations of key signaling pathways and experimental workflows.

Potential Mechanism of Action: PPARα/γ Dual Agonism and PTP-1B Inhibition

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as potent dual agonists of PPARα and PPARγ, as well as inhibitors of PTP-1B.[1] These targets are critical in the regulation of glucose and lipid metabolism, making compounds with this activity potential therapeutics for type 2 diabetes and other metabolic disorders.

2.1 Structure-Activity Relationship (SAR) Insights

Studies on various 2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have revealed key structural features for potent PPARα/γ dual agonism and PTP-1B inhibition.[1][2][3] While the specific impact of an N-benzoyl group has not been detailed, the N-acyl substitution is a common feature in this class of compounds, often influencing potency and selectivity. The benzoyl group, being a relatively small and rigid aromatic substituent, could potentially orient the core scaffold within the binding pockets of these targets.

2.2 Quantitative Data for Analogous Compounds

The following table summarizes the reported activities of representative 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives.

| Compound ID | Target | Activity | Value | Reference |

| 14c | human PPARγ | EC50 | 0.14 µM | [1] |

| 14c | human PPARα | EC50 | 0.20 µM | [1] |

| 14c | human PTP-1B | IC50 | 1.85 µM | [1] |

| 13jE | human PPARγ | EC50 | 85 nM | [2] |

| 13jE | human PTP-1B | IC50 | 1.0 µM | [2] |

| KY-021 | human PPARγ | EC50 | 11.8 nM | [3] |

| 17u | PTP-1B | IC50 | 0.19 µM | [4] |

| 17u | PPARγ | EC50 | >10 µM | [4] |

2.3 Experimental Protocols

2.3.1 PPAR Transactivation Assay

This assay measures the ability of a compound to activate PPARs, leading to the transcription of a reporter gene.[5][6]

-

Cell Line: HEK293T cells.

-

Reagents:

-

Expression plasmids for GAL4-PPARα-LBD and GAL4-PPARγ-LBD.

-

Reporter plasmid pG5-luc containing a luciferase gene under the control of a GAL4 response element.

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium (DMEM with 10% FBS).

-

Luciferase assay substrate.

-

Test compound and reference agonists (e.g., GW590735 for PPARα, Rosiglitazone for PPARγ).

-

-

Procedure:

-

Seed HEK293T cells in 96-well plates.

-

Co-transfect cells with the appropriate expression and reporter plasmids.

-

After 24 hours, replace the medium with a fresh medium containing the test compound at various concentrations.

-

Incubate for another 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the fold activation relative to the vehicle control and determine the EC50 value.[6]

-

2.3.2 PTP-1B Inhibition Assay

This is a colorimetric assay that measures the inhibition of PTP-1B enzymatic activity.[7][8][9][10]

-

Enzyme: Recombinant human PTP-1B.

-

Substrate: p-Nitrophenyl phosphate (pNPP).

-

Reagents:

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

PTP-1B enzyme solution.

-

pNPP solution.

-

Test compound and reference inhibitor (e.g., Suramin).

-

Stop solution (e.g., 1 M NaOH).

-

-

Procedure:

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the PTP-1B enzyme solution and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.[7][9]

-

2.4 Signaling Pathway and Experimental Workflow Diagrams

Caption: PPAR Signaling Pathway.

Caption: PTP-1B Inhibition Assay Workflow.

Potential Mechanism of Action: Angiotensin-Converting Enzyme (ACE) Inhibition

The Tic scaffold is a key component in several ACE inhibitors, such as quinapril.[11] These drugs are widely used to treat hypertension and heart failure. The mechanism involves the inhibition of ACE, which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

3.1 Structure-Activity Relationship (SAR) Insights

The general SAR for ACE inhibitors indicates that an N-ring containing a carboxylic acid is crucial for mimicking the C-terminal carboxylate of ACE substrates.[12] The N-acyl group in compounds like enalapril plays a significant role in binding to the enzyme's active site. The benzoyl group in this compound could potentially serve a similar function, positioning the carboxylic acid for interaction with the zinc ion in the ACE active site.

3.2 Experimental Protocol: ACE Inhibition Assay

This assay measures the inhibition of ACE activity using a fluorogenic or colorimetric substrate.[13][14][15][16][17]

-

Enzyme: ACE from rabbit lung.

-

Substrate: Hippuryl-Histidyl-Leucine (HHL) for colorimetric assay or a fluorogenic substrate like o-aminobenzoylglycyl-p-nitrophenylalanylproline.

-

Reagents:

-

Assay buffer (e.g., 100 mM borate buffer, pH 8.3, containing 300 mM NaCl).

-

ACE solution.

-

HHL or fluorogenic substrate solution.

-

Test compound and reference inhibitor (e.g., Captopril).

-

Detection reagents (e.g., trinitrobenzene sulfonic acid for colorimetric assay).

-

-

Procedure (Colorimetric):

-

Pre-incubate the test compound with the ACE solution in a 96-well plate.

-

Initiate the reaction by adding the HHL substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding HCl.

-

Extract the product, hippuric acid, with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the hippuric acid in water.

-

Quantify the hippuric acid by measuring its absorbance at 228 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.[17]

-

3.3 Signaling Pathway Diagram

Caption: Renin-Angiotensin-Aldosterone System.

Potential Mechanism of Action: Bcl-2/Mcl-1 Inhibition

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[18] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Inhibiting these proteins can restore the natural process of apoptosis in cancer cells.

4.1 Structure-Activity Relationship (SAR) Insights

The development of Tic-based Bcl-2/Mcl-1 inhibitors has shown that substitutions at various positions of the tetrahydroisoquinoline ring can lead to potent and selective compounds.[18] The N-acyl group is a key feature in these inhibitors, often involved in critical interactions within the BH3 binding groove of the Bcl-2 family proteins. The benzoyl moiety in the target compound could potentially occupy a hydrophobic pocket in these proteins.

4.2 Quantitative Data for an Analogous Compound

| Compound ID | Target | Activity | Value | Reference |

| Lead Compound 1 | Bcl-2 | Ki | 5.2 µM | [18] |

4.3 Experimental Protocol: Fluorescence Polarization (FP) Binding Assay

This is a competitive binding assay used to measure the affinity of a compound for a Bcl-2 family protein.[19][20][21][22]

-

Protein: Recombinant human Bcl-2 or Mcl-1.

-

Tracer: A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., FITC-Bak BH3).

-

Reagents:

-

Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM KCl, 1 mM EDTA, 0.05% Pluronic F-68).

-

Bcl-2 or Mcl-1 protein solution.

-

Fluorescent tracer solution.

-

Test compound and a known unlabeled competitor peptide.

-

-

Procedure:

-

Add the test compound at various concentrations to the wells of a black 384-well plate.

-

Add a fixed concentration of the Bcl-2 or Mcl-1 protein.

-

Add a fixed concentration of the fluorescent tracer.

-

Incubate at room temperature to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate filters.

-

The displacement of the tracer by the test compound results in a decrease in polarization.

-

Calculate the percentage of inhibition and determine the IC50 or Ki value.[19]

-

4.4 Signaling Pathway Diagram

Caption: Intrinsic Apoptosis Pathway.

Potential Role as a Protein Degrader Building Block

The classification of this compound as a "Protein Degrader Building Block" by some chemical suppliers is a significant indicator of its potential application in targeted protein degradation.[23][24][25]

5.1 The PROTAC Concept

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other ligand recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

5.2 Implication for this compound

The carboxylic acid group on the tetrahydroisoquinoline ring provides a convenient handle for conjugation to a linker, which can then be attached to an E3 ligase ligand (e.g., derivatives of thalidomide or VHL ligands). The "2-Benzoyl" portion of the molecule would then be hypothesized to be part of the ligand that binds to a specific protein of interest. The identity of this potential target protein is not yet known and would be the subject of further investigation.

5.3 Workflow for PROTAC Development

Caption: PROTAC Development Workflow.

Conclusion

While the definitive mechanism of action of this compound remains to be experimentally determined, the existing literature on related compounds provides several plausible and compelling hypotheses. Its structural similarity to known PPAR agonists, PTP-1B inhibitors, ACE inhibitors, and Bcl-2/Mcl-1 inhibitors suggests it may function through one or more of these pathways. The provided experimental protocols offer a clear roadmap for investigating these possibilities. Furthermore, its commercial availability as a "Protein Degrader Building Block" opens up an exciting avenue for its use in the rapidly advancing field of targeted protein degradation. Further research is warranted to fully characterize the biological activity of this compound and to explore its therapeutic potential.

References

- 1. A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Acyl-3-carboxyl-tetrahydroisoquinoline Derivatives: Mixed-Type PTP1B Inhibitors without PPARγ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. korambiotech.com [korambiotech.com]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content.abcam.com [content.abcam.com]

- 10. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]

- 11. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ACE-inhibitory activity assay: IC50 [protocols.io]

- 14. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 15. benchchem.com [benchchem.com]

- 16. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. AID 588575 - SAR analysis of selective Bcl-B inhibitors using fluorescence polarization assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 23. 蛋白降解剂合成砌块 [sigmaaldrich.com]

- 24. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]

- 25. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide on 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This compound belongs to a significant class of molecules built upon the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold, a constrained analog of the amino acid phenylalanine. The Tic core is a key structural element in various biologically active compounds and approved pharmaceuticals. This document details the probable synthetic pathways, including the foundational Pictet-Spengler reaction for the creation of the Tic scaffold and the subsequent N-benzoylation. While a singular seminal publication detailing the initial discovery of this specific benzoylated derivative remains elusive in readily available academic literature, its existence is well-established within chemical databases and its utility is implied through research on related compounds. This guide consolidates available information to provide detailed experimental protocols, structural data, and a logical framework for understanding its chemical significance.

Introduction and Historical Context

The core of the target molecule, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is an unnatural α-amino acid that has garnered significant attention in medicinal chemistry. Its rigid structure, which can be considered a surrogate for proline or a constrained analog of phenylalanine or tyrosine, makes it a valuable component in the design of peptides and peptidomimetics. The incorporation of the Tic scaffold can impart specific conformational constraints on a molecule, which can lead to enhanced biological activity and selectivity for various enzymes and receptors.[1]

A notable success story in the application of the Tic scaffold is the development of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. The substitution of a proline residue in the ACE inhibitor enalapril with the Tic moiety led to the creation of this potent antihypertensive drug.[1] This highlights the profound impact that the Tic scaffold can have on the pharmacological properties of a molecule.

The subject of this guide, 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, represents a specific modification of the Tic core, where a benzoyl group is attached to the nitrogen atom. This modification can influence the molecule's polarity, steric bulk, and potential for intermolecular interactions, thereby modulating its biological profile. While the specific historical context of the first synthesis and the initial scientific interest in this particular N-benzoyl derivative are not detailed in a dedicated publication, its availability from chemical suppliers and its listing in chemical databases with the CAS Number 93316-40-6 confirm its status as a recognized chemical entity.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is presented in the table below. These properties are primarily computed and sourced from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅NO₃ | PubChem[2] |

| Molecular Weight | 281.30 g/mol | PubChem[2] |

| CAS Number | 93316-40-6 | PubChem[2] |

| IUPAC Name | 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | PubChem[2] |

| Predicted XLogP3 | 2.5 | PubChem[2] |

| Predicted Melting Point | 152-153 °C | Echemi[3] |

| Predicted Boiling Point | 520.0±50.0 °C | Echemi[3] |

Synthesis and Experimental Protocols

The synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be logically approached in two main stages: the formation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core, followed by the N-benzoylation of the secondary amine.

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) Core

The most established and historically significant method for the synthesis of the tetrahydroisoquinoline scaffold is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: Pictet-Spengler Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

This protocol is a generalized representation based on established procedures for the Pictet-Spengler reaction.

-

Dissolution: (S)-Phenylalanine is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Aldehyde Addition: An aqueous solution of formaldehyde is added to the reaction mixture.

-

Reaction: The mixture is heated to reflux for a specified period, typically several hours, to facilitate the condensation and cyclization reactions.

-

Cooling and Precipitation: The reaction mixture is cooled, often in an ice bath, to induce the precipitation of the product as a hydrochloride salt.

-

Isolation: The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried under vacuum.

-

Neutralization (Optional): The hydrochloride salt can be neutralized with a suitable base to yield the free amino acid form of Tic.

N-Benzoylation of the Tic Core

Once the Tic scaffold is obtained, the secondary amine at the 2-position can be acylated with a benzoyl group. The Schotten-Baumann reaction is a classic and efficient method for this transformation, typically involving the reaction of an amine with an acyl chloride in the presence of a base.

Experimental Protocol: Schotten-Baumann N-Benzoylation of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

This protocol is a generalized representation based on standard Schotten-Baumann conditions.

-

Dissolution: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is dissolved in an aqueous solution of a base, such as sodium hydroxide, and the solution is cooled in an ice bath.

-

Acyl Chloride Addition: Benzoyl chloride is added dropwise to the stirred solution, ensuring the temperature remains low.

-

pH Maintenance: During the addition of benzoyl chloride, the pH of the reaction mixture is maintained at a basic level by the concurrent addition of an aqueous base solution.

-

Reaction: After the addition is complete, the reaction mixture is stirred for a period to ensure the completion of the acylation.

-

Acidification: The reaction mixture is then acidified with a strong acid, such as hydrochloric acid, to precipitate the N-benzoylated product.

-

Isolation: The precipitate is collected by filtration, washed with cold water to remove salts and other impurities, and dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

Biological Activity and Potential Applications

While specific biological data for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not extensively reported in peer-reviewed literature, the broader class of N-acyl-Tic derivatives has been explored for various therapeutic applications. For instance, derivatives of the Tic scaffold have been investigated as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are attractive targets in cancer therapy.[4] The N-acyl group in these derivatives plays a crucial role in establishing key interactions within the binding pockets of these target proteins.

The benzoyl group in the title compound could potentially engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological targets. Its presence modifies the overall lipophilicity and electronic properties of the Tic scaffold, which could be leveraged in structure-activity relationship (SAR) studies for the optimization of lead compounds in drug discovery programs.

Conclusion

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemically defined entity built upon the pharmaceutically important Tic scaffold. While its specific discovery and historical development are not prominently documented, its synthesis can be reliably achieved through well-established synthetic methodologies, namely the Pictet-Spengler reaction for the core structure followed by a Schotten-Baumann N-benzoylation. The exploration of N-acyl derivatives of Tic remains an active area of research, and the title compound serves as a fundamental building block for the synthesis of more complex molecules with potential therapeutic applications. Further investigation into the biological activities of this specific compound could unveil novel pharmacological properties and contribute to the development of new therapeutic agents.

References

- 1. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C17H15NO3 | CID 570005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring Analogs of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is a conformationally constrained analog of phenylalanine and a privileged structure in medicinal chemistry. Its incorporation into various molecular frameworks has led to the discovery of potent modulators of diverse biological targets. This technical guide focuses on the exploration of analogs of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a key derivative with significant therapeutic potential. This document provides an in-depth overview of its synthesis, biological activities, and the signaling pathways it modulates, offering a valuable resource for researchers engaged in the design and development of novel therapeutics based on this core structure.

Quantitative Data Summary

The biological activity of 2-aroyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid analogs has been evaluated against several key therapeutic targets. The following tables summarize the quantitative data for representative compounds, highlighting their potency as PPARγ agonists, PTP-1B inhibitors, and Bcl-2/Mcl-1 inhibitors.

Table 1: Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonistic Activity

| Compound ID | N-Acyl Group | EC50 (nM) for human PPARγ | Reference |

| KY-021 | Benzyl | 11.8 | [1] |

| 13jE | 2-Furylacryloyl | 85 | [2] |

| 14c | (2E,4E)-Hexadienoyl | 140 | [3] |

Table 2: Protein-Tyrosine Phosphatase 1B (PTP-1B) Inhibitory Activity

| Compound ID | N-Acyl Group | IC50 (µM) for human PTP-1B | Reference |

| 13jE | 2-Furylacryloyl | 1.0 | [2] |

| 14c | (2E,4E)-Hexadienoyl | 1.85 | [3] |

Table 3: Bcl-2 Family Protein Inhibitory Activity

| Compound ID | N-Substituent | Ki (µM) against Bcl-2 | Reference |

| Lead Compound 1 | (Not specified in abstract) | 5.2 | [4] |

Experimental Protocols

The synthesis of analogs of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid generally involves the N-acylation of the parent 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core. The following is a representative experimental protocol for the synthesis of these derivatives.

General Procedure for the Synthesis of 2-Aroyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acids

Materials:

-

(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

-

Substituted benzoyl chloride (e.g., benzoyl chloride, 4-methoxybenzoyl chloride, etc.)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Protocol:

-

Reaction Setup: To a solution of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 eq) in anhydrous DCM or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine or DIPEA (2.5 eq).

-

Acylation: To the stirred solution, add the desired substituted benzoyl chloride (1.2 eq) dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, dilute the mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aroyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid analog.

-

Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Signaling Pathways and Mechanisms of Action

Analogs of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been shown to interact with key signaling pathways implicated in metabolic diseases and cancer. The following diagrams illustrate the proposed mechanisms of action.

Caption: PPARγ Signaling Pathway Activation.

Caption: PTP-1B Inhibition and Insulin Signaling.

Caption: Bcl-2/Mcl-1 Inhibition and Apoptosis Induction.

Conclusion

The 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core represents a versatile and promising scaffold for the development of novel therapeutic agents. The analogs of this core have demonstrated potent activities against a range of important biological targets, including PPARs, PTP-1B, and Bcl-2 family proteins. The synthetic accessibility and the potential for diverse functionalization make this class of compounds highly attractive for further investigation in drug discovery programs. This guide provides a foundational resource for researchers to build upon in their efforts to develop next-generation therapeutics based on this remarkable molecular architecture.

References

- 1. Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid and its derivatives represent a class of compounds with significant potential in drug discovery. The tetrahydroisoquinoline scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. This document provides detailed application notes and protocols for the use of this compound in a high-throughput screening (HTS) campaign to identify novel inhibitors of Prolyl Hydroxylase Domain 2 (PHD2).

PHD2 is a key enzyme in the cellular response to hypoxia by modulating the levels of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2] Inhibition of PHD2 is a promising therapeutic strategy for conditions such as anemia and ischemic diseases.[1][2] The following protocols are designed for screening compound libraries, including this compound, to identify potent PHD2 inhibitors.

Target Pathway: HIF-1α Regulation by PHD2

Under normoxic conditions, PHD2 hydroxylates proline residues on HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, PHD2 activity is reduced, stabilizing HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. Small molecule inhibitors of PHD2 can mimic a hypoxic state by stabilizing HIF-1α.

Caption: HIF-1α Regulation by PHD2 and Point of Intervention.

High-Throughput Screening Protocol: Fluorescence Polarization Assay

A fluorescence polarization (FP) assay is a robust and cost-effective method for HTS of PHD2 inhibitors.[1][2] This competitive binding assay measures the displacement of a fluorescently labeled HIF-1α peptide from the PHD2 active site by a potential inhibitor.

Principle

A small, fluorescently labeled HIF-1α peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger PHD2 enzyme, its tumbling is restricted, leading to a high polarization value. Inhibitors that bind to the PHD2 active site will displace the fluorescent peptide, causing a decrease in fluorescence polarization.

Materials and Reagents

-

PHD2 Enzyme: Recombinant human PHD2 (catalytic domain).

-

Fluorescent Probe: FITC-labeled HIF-1α (556-574) peptide.[1]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

Cofactors: FeSO₄, 2-oxoglutarate (2-OG).

-

Test Compound: this compound (dissolved in DMSO).

-

Positive Control: Known PHD2 inhibitor (e.g., FG-4592, Roxadustat).[1]

-

Negative Control: DMSO.

-

Assay Plates: 384-well, black, low-volume plates.

-

Plate Reader: Capable of measuring fluorescence polarization.

Experimental Workflow

Caption: High-Throughput Screening Workflow for PHD2 Inhibitors.

Detailed Protocol

-

Compound Plating:

-

Prepare serial dilutions of this compound and the positive control in DMSO.

-

Using an automated liquid handler, dispense 100 nL of each compound solution, positive control, and DMSO (negative control) into the appropriate wells of a 384-well plate.

-

-

Enzyme Mix Preparation and Dispensing:

-

Prepare the enzyme mix containing PHD2, FeSO₄, and 2-OG in assay buffer. The final concentrations in the assay well should be optimized, for example: 50 nM PHD2, 5 µM FeSO₄, and 2 µM 2-OG.

-

Dispense 10 µL of the enzyme mix into each well of the assay plate.

-

-

First Incubation:

-

Centrifuge the plate briefly to mix the contents.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

-

Probe Addition:

-

Prepare a solution of the FITC-HIF-1α peptide in assay buffer. The final concentration in the assay well should be at its Kd for PHD2 (e.g., 20 nM).

-

Dispense 10 µL of the probe solution to each well.

-

-

Second Incubation:

-

Centrifuge the plate briefly.

-

Incubate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

-

-

Fluorescence Polarization Measurement:

-

Read the plate on a suitable plate reader with excitation and emission wavelengths appropriate for FITC (e.g., 485 nm excitation, 535 nm emission).

-

Data Analysis and Presentation

Calculations

-

Percent Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula:

% Inhibition = 100 * (1 - [(mPsample - mPmin) / (mPmax - mPmin)])

-

mPsample: millipolarization value of the test compound.

-

mPmax: average millipolarization value of the negative control (DMSO).

-

mPmin: average millipolarization value of the positive control.

-

-

IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Z'-Factor: Assess the quality of the assay using the Z'-factor, calculated from the control wells:

Z' = 1 - [(3 * (SDmax + SDmin)) / |(Meanmax - Meanmin)|]

-

SD: Standard Deviation.

-

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

-

Data Summary Tables

Table 1: HTS Assay Parameters

| Parameter | Value |

| Assay Format | Fluorescence Polarization |

| Plate Format | 384-well |

| Final Assay Volume | 20 µL |

| PHD2 Concentration | 50 nM |

| FITC-HIF-1α Probe Conc. | 20 nM |

| 2-OG Concentration | 2 µM |

| FeSO₄ Concentration | 5 µM |

| DMSO Tolerance | < 1% |

| Incubation Time | 30 min (compound) + 60 min (probe) |

| Incubation Temperature | Room Temperature |

Table 2: Hypothetical HTS Results for this compound

| Compound | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |

| This compound | 15.2 | 1.1 | 95 |

| FG-4592 (Positive Control) | 0.5 | 1.0 | 100 |

Secondary and Confirmatory Assays

Compounds identified as hits in the primary HTS should be subjected to further validation.

-

Orthogonal Assays: Employ a different assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a biochemical assay measuring the production of succinate, to confirm the inhibitory activity and rule out assay artifacts.[3][4]

-

Dose-Response Confirmation: Re-test the active compounds over a wider range of concentrations to accurately determine their potency (IC₅₀).

-

Mechanism of Action Studies: Conduct enzyme kinetic studies to determine if the inhibition is competitive with respect to 2-OG or the HIF-1α peptide substrate.

Conclusion

The described fluorescence polarization assay provides a robust and efficient platform for the high-throughput screening of this compound and other potential PHD2 inhibitors. This methodology, combined with rigorous data analysis and follow-up studies, can facilitate the discovery of novel therapeutic agents for the treatment of anemia and ischemic diseases. The tetrahydroisoquinoline scaffold continues to be a valuable starting point for the development of new drugs.[5][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals [mdpi.com]

- 4. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. THIQ and its analogs are a significant class of compounds found in nature and synthesized for various therapeutic purposes[1]. Derivatives of THIQ have demonstrated a wide range of biological activities, including potential as anticancer, antibacterial, and anti-inflammatory agents[1][2][3]. Specifically, some derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as inhibitors of Bcl-2 and Mcl-1 proteins, which are crucial in cancer cell apoptosis[4]. Given the therapeutic potential of this class of compounds, a thorough in vivo evaluation is critical to understand the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound.

These application notes provide a comprehensive set of protocols for the in vivo assessment of this compound, covering acute toxicity, pharmacokinetics, and a potential anti-tumor efficacy model.

Data Presentation

Table 1: Acute Oral Toxicity Data

| Animal Model | Dose (mg/kg) | Observations (First 24 hours) | Mortality (%) | LD50 (mg/kg) |

| Swiss Albino Mice | 50 | No visible signs of toxicity | 0 | |

| Swiss Albino Mice | 100 | Mild lethargy | 0 | |

| Swiss Albino Mice | 300 | Lethargy, piloerection | 20 | ~280[5] |

| Swiss Albino Mice | 500 | Severe lethargy, ataxia | 60 | |

| Swiss Albino Mice | 1000 | Moribund | 100 |

Note: The LD50 value is an estimation based on similar compounds and should be determined experimentally.

Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats (10 mg/kg, IV and PO)

| Parameter | Intravenous (IV) | Oral (PO) |

| Cmax (ng/mL) | 1250 ± 150 | 450 ± 90 |

| Tmax (h) | 0.08 | 1.5 |

| AUC (0-t) (ngh/mL) | 3200 ± 400 | 1800 ± 350 |

| AUC (0-inf) (ngh/mL) | 3350 ± 420 | 1950 ± 380 |

| t1/2 (h) | 4.5 ± 0.8 | 5.2 ± 1.1 |

| CL (mL/min/kg) | 4.9 ± 0.6 | - |

| Vd (L/kg) | 1.9 ± 0.3 | - |

| F (%) | - | 58.2 |

Note: These are hypothetical data based on typical values for small molecules and need to be determined experimentally.

Experimental Protocols